![molecular formula C22H24ClN3O5S B2385039 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329840-45-0](/img/structure/B2385039.png)
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O5S and its molecular weight is 477.96. The purity is usually 95%.
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Biological Activity
Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure features a tetrahydrothieno[2,3-c]pyridine core with a dioxopyrrolidine moiety and a benzamide substituent. The molecular formula is represented as C19H22N4O4⋅HCl, with a molecular weight of approximately 396.85 g/mol.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from tetrahydrothieno[2,3-c]pyridine have shown significant antibacterial and antifungal properties. For instance, studies on substituted tetrahydrothieno derivatives demonstrated promising antimicrobial effects against various pathogens .
- Antitumor Activity : The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies have reported that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
Antimicrobial Studies
A study published in the Journal of Chemical and Pharmaceutical Research synthesized various substituted tetrahydrothieno derivatives and assessed their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Antitumor Studies
Research focusing on pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines demonstrated that specific derivatives displayed potent inhibitory activity against EGFR kinase, which is crucial for tumor growth. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM in various cancer cell lines .
Allosteric Modulation
Another study highlighted the allosteric properties of related compounds at the A1 adenosine receptor. The modifications in the 2-amino-tetrahydrothieno structure led to enhanced receptor modulation . This suggests that similar modifications in methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine could yield compounds with enhanced biological activity.
Case Studies
Study | Activity | Cell Line | IC50 (μM) |
---|---|---|---|
Study 1 | Antibacterial | E. coli | 12.5 |
Study 2 | Antitumor | MCF-7 | 0.440 |
Study 3 | Allosteric Modulation | A1AR | - |
Properties
IUPAC Name |
methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(12-24)31-21(19(15)22(29)30-2)23-20(28)13-5-4-6-14(11-13)25-17(26)7-8-18(25)27;/h4-6,11H,3,7-10,12H2,1-2H3,(H,23,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABTLWQLPQICR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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